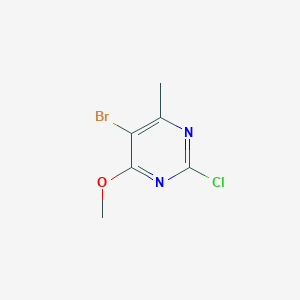
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyrimidine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 2-chloro-4-methoxy-6-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes halogenation, methylation, and methoxylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of the pyrimidine ring.
Coupling Products: Biaryl or diaryl derivatives formed through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of halogen atoms enhances its binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-methoxypyrimidine
- 5-Bromo-2-chloro-4-methylpyrimidine
- 5-Bromo-2-chloro-6-methylpyrimidine
Uniqueness
5-Bromo-2-chloro-4-methoxy-6-methylpyrimidine is unique due to the combination of bromine, chlorine, methoxy, and methyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H6BrClN2O |
|---|---|
Molecular Weight |
237.48 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H6BrClN2O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3 |
InChI Key |
HXJJDKQVLLIQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


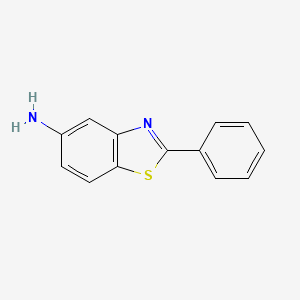

![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)

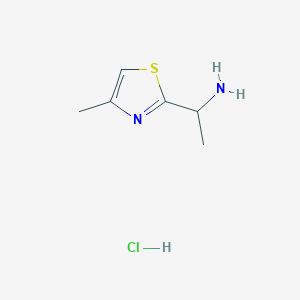
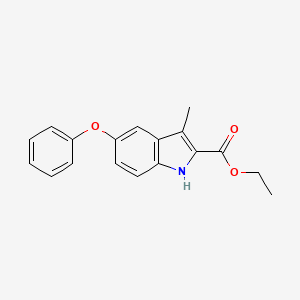
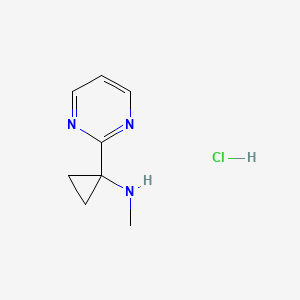
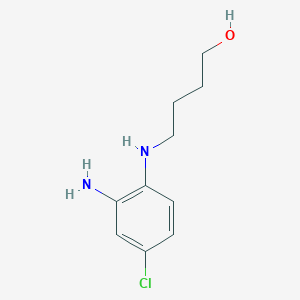

![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
